4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
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Overview
Description
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with three methyl groups and a carboxamide group.
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline derivatives, which this compound is a part of, have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
It’s known that tetrahydroisoquinolines have broad applications in asymmetric catalysis as chiral scaffolds .
Pharmacokinetics
It’s known that the synthesis of tetrahydroisoquinoline derivatives has been explored in the presence of cooxidants like h2o2, tbhp, etc .
Result of Action
It’s known that tetrahydroisoquinolines have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that various new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide typically involves multi-step procedures. One common approach includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, followed by reduction of the endocyclic C=N bond. Subsequent N-alkylation and acid hydrolysis yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applicable. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced tetrahydroisoquinoline derivatives, and various N-substituted compounds .
Scientific Research Applications
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with a wide range of biological activities.
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A hydrochloride salt form with similar properties
Uniqueness: 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-8-4-5-10-9(6-8)11(12(14)16)15-7-13(10,2)3/h4-6,11,15H,7H2,1-3H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCYNHLHEBPQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CNC2C(=O)N)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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